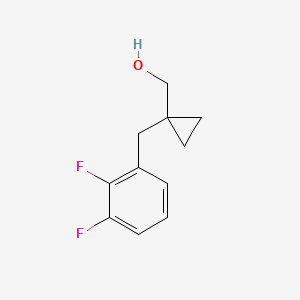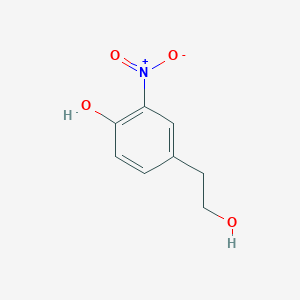
4-(2-Hydroxyethyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2-nitrophenol: is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-2-nitrophenol typically involves the nitration of 4-(2-Hydroxyethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(2-Formyl)-2-nitrophenol or 4-(2-Carboxyethyl)-2-nitrophenol.
Reduction: Formation of 4-(2-Hydroxyethyl)-2-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
4-(2-Hydroxyethyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group, which can influence its chemical and biological properties.
4-(2-Hydroxyethyl)indolin-2-one:
Uniqueness: 4-(2-Hydroxyethyl)-2-nitrophenol is unique due to the presence of both a hydroxyethyl group and a nitro group on the phenol ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
118172-64-8 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,10-11H,3-4H2 |
Clave InChI |
IPWLQQBKTBBLID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



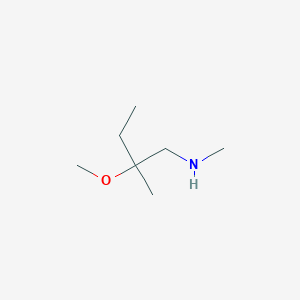
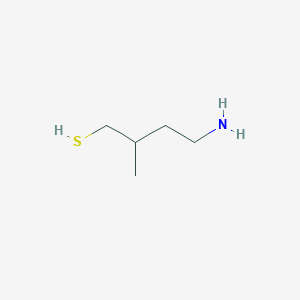
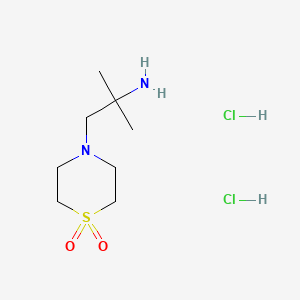
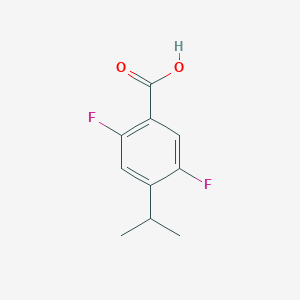
![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)
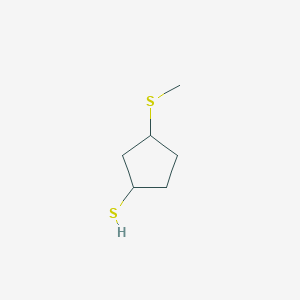

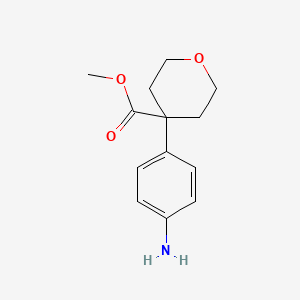

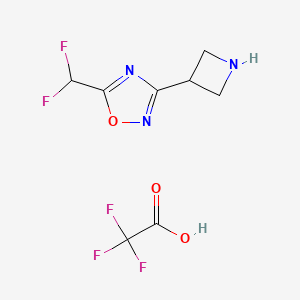
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

